molecular formula C12H13FN2O3 B2833000 2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351617-58-7

2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2833000
CAS No.: 1351617-58-7
M. Wt: 252.245
InChI Key: RAXVXKICKYDIMV-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The starting material, 4-fluorophenol, is reacted with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Coupling with Pyrrolidinone: The fluorophenoxy intermediate is then coupled with a pyrrolidinone derivative under suitable conditions, such as the presence of a base and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(4-bromophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide may impart unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro- and bromo- analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXVXKICKYDIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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